An In-Depth Technical Guide to the Identification and Significance of 5-Hydroxyheptanoic Acid
An In-Depth Technical Guide to the Identification and Significance of 5-Hydroxyheptanoic Acid
This guide provides a comprehensive overview of 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid. While a detailed historical record of its initial discovery is not extensively documented in scientific literature, this document elucidates the scientific context of its identification, the analytical methodologies crucial for its characterization, and its emerging biological significance. This paper is intended for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and related pathologies.
Introduction: The Chemical Landscape of Hydroxy Fatty Acids
Hydroxy fatty acids are a class of fatty acids containing at least one hydroxyl group in their aliphatic chain. Their presence in biological systems is often indicative of specific metabolic pathways, including fatty acid oxidation and xenobiotic metabolism. These molecules play crucial roles in cellular signaling, energy metabolism, and as structural components of lipids.[1][2] The position of the hydroxyl group is a key determinant of their biological function and metabolic origin.
5-hydroxyheptanoic acid belongs to the family of medium-chain fatty acids, which are characterized by an aliphatic tail of six to twelve carbon atoms.[3][4] Its structure consists of a seven-carbon chain with a carboxylic acid group at one end and a hydroxyl group at the C-5 position.
The Context of Discovery: Parallels with Metabolically Related Compounds
The identification of 5-hydroxyheptanoic acid likely emerged from broader investigations into fatty acid metabolism and the diagnosis of metabolic disorders. A parallel can be drawn with the discovery and characterization of 5-hydroxyhexanoic acid, a closely related compound. 5-hydroxyhexanoic acid has been identified as a product of fatty acid degradation and is found in elevated levels in individuals with certain metabolic conditions, such as non-ketotic dicarboxylic aciduria and medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[3][4] It is also associated with the metabolism of medium-chain triglycerides (MCTs), which are used in clinical nutrition.[3][4]
Given this context, the initial identification of 5-hydroxyheptanoic acid was likely achieved through the analysis of biological fluids (urine, plasma) from patients with suspected metabolic disorders or those on specialized diets. The impetus for its identification would have been the need to understand atypical fatty acid metabolism and to identify novel biomarkers for disease diagnosis and monitoring.
Analytical Methodologies for Identification and Quantification
The identification of 5-hydroxyheptanoic acid in complex biological matrices requires sophisticated analytical techniques capable of separating and identifying structurally similar molecules with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including fatty acids.
Experimental Protocol: GC-MS Analysis of 5-Hydroxyheptanoic Acid
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Sample Preparation:
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Extraction: Acidify the biological sample (e.g., urine) to a pH of ~1-2 with HCl. Extract the organic acids with a suitable solvent such as ethyl acetate or diethyl ether.
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Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent at 60-80°C for 30-60 minutes.
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GC-MS Analysis:
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Gas Chromatograph:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
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Oven Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
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Injector: Splitless injection is often used for trace analysis.
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Mass Spectrometer:
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Ionization: Electron Ionization (EI) at 70 eV is standard.
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Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for quantification of known compounds.
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Causality in Experimental Choices: The derivatization step is critical as it prevents the thermal degradation of the hydroxy acid in the hot GC injector and column, and it improves the chromatographic peak shape. The choice of a specific temperature program is determined by the need to achieve baseline separation of various organic acids present in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis of 5-Hydroxyheptanoic Acid
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Sample Preparation:
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Protein Precipitation: For plasma or serum samples, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.
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Solid-Phase Extraction (SPE): For urine or other complex matrices, SPE can be used to clean up the sample and concentrate the analytes. A mixed-mode or ion-exchange sorbent is often effective.
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LC-MS/MS Analysis:
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Liquid Chromatograph:
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
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Mass Spectrometer:
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Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
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Acquisition: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.
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Trustworthiness through Self-Validation: The use of tandem mass spectrometry (MS/MS) in LC-MS provides a high degree of confidence in the identification. The fragmentation pattern of the parent ion is a unique chemical fingerprint, and monitoring a specific fragment ion transition minimizes the chances of false positives from interfering compounds in the matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS-based methods, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unambiguous structural elucidation of novel compounds. For a known compound like 5-hydroxyheptanoic acid, NMR can be used to confirm its identity and purity in a synthesized standard.
Synthesis of 5-Hydroxyheptanoic Acid
The chemical synthesis of 5-hydroxyheptanoic acid can be achieved through various organic chemistry routes. A common approach involves the reduction of a corresponding keto acid.
Illustrative Synthetic Pathway
Caption: A simplified representation of a possible synthetic route to 5-hydroxyheptanoic acid.
Biological Significance and Potential as a Biomarker
While direct research on 5-hydroxyheptanoic acid is limited, its biological role can be inferred from the metabolism of heptanoic acid and other odd-chain fatty acids. Triheptanoin, a triglyceride of heptanoic acid, has been investigated as a therapeutic agent for metabolic and neurodegenerative diseases.[5] The metabolism of heptanoic acid can lead to the formation of various intermediates, and it is plausible that 5-hydroxyheptanoic acid is a minor metabolite.
The identification of 5-hydroxyheptanoic acid in biological fluids could be significant in the context of:
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Inborn Errors of Metabolism: Its presence may indicate a disruption in the normal fatty acid oxidation pathways.
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Dietary Interventions: Monitoring its levels could be relevant in patients receiving MCT or triheptanoin therapy.
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Gut Microbiome Metabolism: Some gut bacteria are known to produce hydroxy fatty acids, and 5-hydroxyheptanoic acid could be a product of microbial metabolism.
Future Directions
The field of metabolomics is continuously uncovering novel metabolites and elucidating their roles in health and disease. Future research on 5-hydroxyheptanoic acid should focus on:
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Quantitative Method Validation: Developing and validating robust quantitative assays for its measurement in various biological matrices.
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Clinical Correlation Studies: Investigating the association of its levels with specific diseases, dietary patterns, and gut microbiome compositions.
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Functional Studies: Elucidating its specific biological functions, if any, at the cellular and molecular level.
Workflow for Investigating Novel Hydroxy Fatty Acids
Caption: A proposed workflow for the discovery and validation of novel hydroxy fatty acids as biomarkers.
Conclusion
5-hydroxyheptanoic acid represents one of the myriad of metabolites that populate the human metabolome. While its individual history is not as well-defined as some other biomolecules, its scientific importance is understood through the lens of fatty acid metabolism and the analytical technologies that enable its detection. The principles and methodologies outlined in this guide provide a framework for the continued investigation of 5-hydroxyheptanoic acid and other novel metabolites, which will undoubtedly lead to new insights into human health and disease.
References
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Human Metabolome Database. (2005). Metabocard for 5-Hydroxyhexanoic acid (HMDB0000525). Retrieved from [Link]
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- Wehbe, Z., & Tucci, S. (2016). Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases. Journal of Inherited Metabolic Disease, 39(1), 3-8.
- Tvrzicka, E., Kremmyda, L. S., Stankova, B., & Zak, A. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease--a review. Part 1: classification, dietary sources and biological functions. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(2), 117–130.
- Tvrzicka, E., Kremmyda, L. S., Stankova, B., & Zak, A. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease: a review. part 2. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 195-202.
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